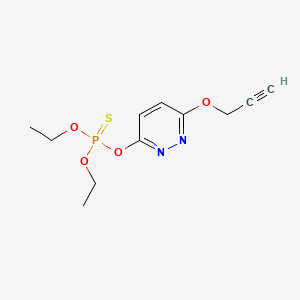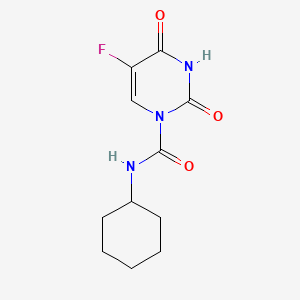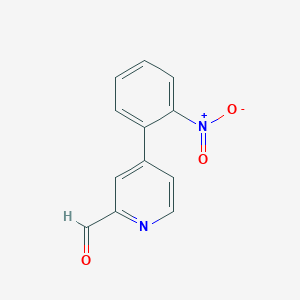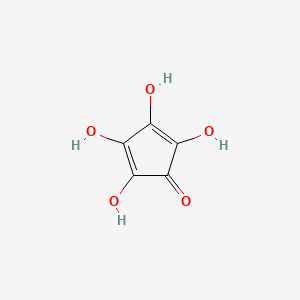
2,3,4,5-Tetrahydroxycyclopenta-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetrahydroxycyclopenta-2,4-dien-1-one is an organic compound with a unique structure characterized by four hydroxyl groups attached to a cyclopentadienone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydroxycyclopenta-2,4-dien-1-one typically involves the oxidation of cyclopentadienone derivatives. One common method is the hydroxylation of cyclopentadienone using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 0-25°C to ensure the stability of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,3,4,5-Tetrahydroxycyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into cyclopentadienol derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclopentadienol derivatives.
Substitution: Halogenated or alkylated cyclopentadienone derivatives.
科学的研究の応用
2,3,4,5-Tetrahydroxycyclopenta-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2,3,4,5-Tetrahydroxycyclopenta-2,4-dien-1-one involves its ability to donate hydrogen atoms from its hydroxyl groups, making it a potential antioxidant. It can interact with free radicals and reactive oxygen species, neutralizing them and preventing oxidative damage to cells and tissues. The compound may also interact with specific enzymes and proteins, modulating their activity and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
2,3,4,5-Tetraphenylcyclopenta-2,4-dien-1-one: A related compound with phenyl groups instead of hydroxyl groups.
3-Hydroxy-2,4-cyclopentadien-1-one: A simpler derivative with only one hydroxyl group.
Uniqueness
2,3,4,5-Tetrahydroxycyclopenta-2,4-dien-1-one is unique due to its multiple hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications, distinguishing it from other cyclopentadienone derivatives.
特性
CAS番号 |
52313-28-7 |
|---|---|
分子式 |
C5H4O5 |
分子量 |
144.08 g/mol |
IUPAC名 |
2,3,4,5-tetrahydroxycyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C5H4O5/c6-1-2(7)4(9)5(10)3(1)8/h(H4,6,7,8,9,10) |
InChIキー |
ZIJZQTPJQLEDBM-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=O)C(=C1O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


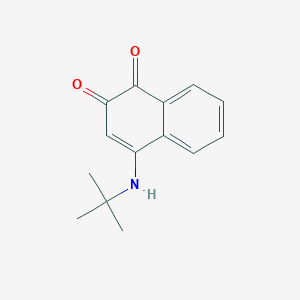
![[3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane](/img/structure/B14635852.png)
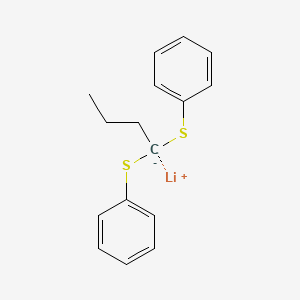
![1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14635872.png)
![4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14635894.png)

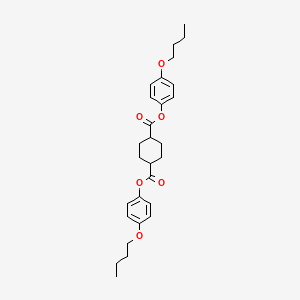

![1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium](/img/structure/B14635913.png)
![6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene](/img/structure/B14635914.png)
![2-Methylbicyclo[4.1.0]hept-2-ene](/img/structure/B14635917.png)
